![molecular formula C16H12BrNO4S2 B2681407 Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-83-7](/img/structure/B2681407.png)

Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

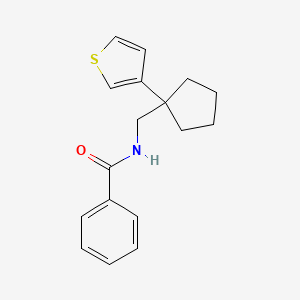

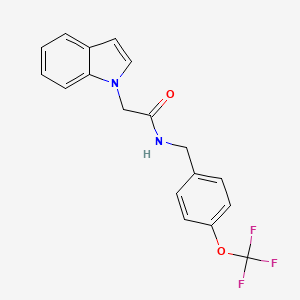

“Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C16H12BrNO4S2 . It has an average mass of 426.305 Da and a monoisotopic mass of 424.939117 Da .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecule contains a total of 34 bond(s). There are 22 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s) .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key process in the synthesis of such compounds . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.305 Da . More detailed physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate serves as a starting material or intermediate in the synthesis of complex molecules. For example, an efficient bromocyclization process involving ortho-substituted arylmethyl sulfide led to the synthesis of polyhalogenated platforms, enabling the creation of a small library of stereo-defined 2,3-disubstituted benzothiophenes (Guangkuan Zhao, M. Alami, O. Provot, 2017). Additionally, benzothiophene carboxamide derivatives, including those related to Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have been identified as potent inhibitors of Plasmodium enoyl‐ACP reductase, showcasing their potential as antimalarial agents (T. Banerjee et al., 2011).

Antitumoral Activity

Novel derivatives synthesized from Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate have been evaluated for their capacity to inhibit the in vitro growth of various human tumor cell lines, showing significant growth inhibitory effects. These findings support the potential of these compounds in cancer research and therapy (M. Queiroz et al., 2009).

Copper-Catalyzed Synthesis

The compound's derivatives have been used in copper-catalyzed synthesis processes to create benzo[b]thiophenes and benzothiazoles, utilizing thiocarboxylic acids as a sulfur source. This methodology highlights the versatility of Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives in synthesizing heterocyclic compounds (Hui Yu, Meishu Zhang, Yuzhe Li, 2013).

Photochemical Degradation Studies

Research on benzothiophene derivatives also extends to environmental science, particularly in the study of the photochemical degradation of crude oil components. This research provides insight into the fate of benzothiophene compounds, like Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, in marine environments following oil spills (J. Andersson, Stefan Bobinger, 1996).

Eigenschaften

IUPAC Name |

methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZALWNARVCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B2681325.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)

![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)